molecular formula C19H24ClF2N5OS B2608695 N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215800-00-2

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2608695
CAS RN: 1215800-00-2
M. Wt: 443.94
InChI Key: MVQADHAYIDFXAF-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClF2N5OS and its molecular weight is 443.94. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that certain pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed novel compounds with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity, indicating non-cytotoxic concentrations at which antibacterial activity is observed, underscoring the potential of pyrazole derivatives in antimicrobial research (Palkar et al., 2017).

Synthesis and Characterization

The synthesis and pharmacological evaluation of compounds structurally similar to the one have been explored, with a focus on potential antipsychotic agents. For example, research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has shown that certain derivatives reduce spontaneous locomotion in mice without causing ataxia and do not bind to D2 dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Anticancer Activity

The exploration of anticancer activities is a significant area of research for compounds with similar structures. Studies on novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have indicated significant effects in mouse tumor model cancer cell lines, including EAC, HCT-29 (Colon cancer), and MCF-7 (Breast cancer), with docking studies supporting their potential as anti-tumor agents (Nassar et al., 2015).

Molecular Modeling and Design

The use of molecular modeling to design novel compounds with desired biological activities is an essential aspect of modern drug discovery. For instance, the synthesis and molecular modeling study of new pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents demonstrates the integration of computational methods in the development of new pharmaceuticals, highlighting the importance of structural analysis in the optimization of biological activity (Nassar et al., 2015).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5OS.ClH/c1-5-25(6-2)7-8-26(18(27)15-9-12(3)23-24(15)4)19-22-17-14(21)10-13(20)11-16(17)28-19;/h9-11H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQADHAYIDFXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=NN3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.